N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
Description
N1-(2,4-Dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2,4-dimethylphenyl group on one terminal and a hybrid furan-indolinyl ethyl moiety on the other.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(2,4-dimethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-9-10-19(17(2)14-16)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZIRULQSQYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the 2,4-dimethylphenyl group: This step involves the reaction of the intermediate with 2,4-dimethylaniline.
Attachment of the furan and indole moieties: This is usually done through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane of bacteria.
Comparison with Similar Compounds
Flavoring Agents: S336 and S5456
Compound S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- 16.099) to replace monosodium glutamate (MSG) in sauces, snacks, and frozen foods .
- Safety Profile: NOEL: 100 mg/kg bw/day (rat study), with a safety margin >33 million relative to estimated human exposure (0.0002–0.003 μg/kg bw/day) . Metabolism: Rapid hepatic metabolism without detectable amide hydrolysis products . CYP Inhibition: <50% inhibition of CYP isoforms (e.g., CYP3A4) at 10 µM .
Compound S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
Comparison with Target Compound :
- The target compound replaces S336’s dimethoxybenzyl and pyridyl groups with 2,4-dimethylphenyl and furan-indolinyl moieties. These substitutions may alter: Lipophilicity: Increased methyl groups could enhance membrane permeability. Metabolic Stability: The indolinyl group may introduce alternative metabolic pathways compared to S336’s pyridine-based metabolism. Safety: Requires evaluation for NOEL and CYP interactions due to structural divergence.
Antimicrobial Oxalamides (GMC Series)
The GMC series (e.g., GMC-1 to GMC-5) includes oxalamides with halogenated or substituted phenyl groups and isoindolin-1,3-dione moieties . Key examples:
| Compound | Substituents on Phenyl Ring | Biological Activity |
|---|---|---|
| GMC-1 | 4-Bromophenyl | Antimicrobial |
| GMC-3 | 4-Chlorophenyl | Antimicrobial |
| GMC-5 | 4-Methoxyphenyl | Antimicrobial |
Comparison with Target Compound :
- The furan-indolinyl group may confer unique interactions with biological targets compared to isoindolin-1,3-dione.
Stearoyl-CoA Desaturase Inhibitors (Compounds 19–23)
These oxalamides feature diverse phenyl substituents (e.g., bromo, chloro, ethoxy) paired with a 4-methoxyphenethyl group :
| Compound | Substituent on Phenyl Ring | Yield (%) | ESI-MS (m/z) |
|---|---|---|---|
| 19 | 2-Bromo | 30 | 376.9 [M+H]+ |
| 20 | 3-Chloro | 33 | 333.1 [M+H]+ |
| 23 | 3-Chloro-5-fluoro | 33 | 367.1 [M+H]+ |
Comparison with Target Compound :
- The 2,4-dimethylphenyl group in the target compound may enhance steric hindrance compared to smaller halogens, affecting binding to enzyme active sites.
- The furan-indolinyl group introduces heterocyclic complexity, which could modulate selectivity for non-lipid targets.
Immunomodulatory Compound BNM-III-170
BNM-III-170: A guanidine-containing oxalamide (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide) used to enhance vaccine efficacy .
Comparison with Target Compound :
- The target compound lacks BNM-III-170’s charged guanidinomethyl group, likely reducing interactions with charged biological targets (e.g., viral envelopes).
- The indolinyl group may confer distinct pharmacokinetic properties, such as prolonged half-life.
Structural and Functional Implications
Substituent Effects on Bioactivity
- Electron-Donating Groups (e.g., Methoxy, Methyl) : Enhance metabolic stability and lipophilicity (observed in S336 and GMC-5) .
- Halogens (e.g., Cl, Br) : Increase electronegativity and antimicrobial potency (GMC series) .
- Heterocycles (e.g., Pyridine, Furan) : Modulate receptor binding (S336 vs. target compound) .
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 403.5 g/mol
- CAS Number : 898458-47-4
The presence of functional groups such as the furan ring, indole moiety, and oxalamide structure contributes to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the furan intermediate : This can be achieved through cyclization reactions.
- Synthesis of the indole derivative : Indole derivatives are synthesized using methods such as Fischer indole synthesis.
- Coupling of intermediates : The furan and indole intermediates are coupled to form the final product using appropriate reagents.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. It appears to interact with specific cellular pathways involved in cancer proliferation and apoptosis. Notably, studies have demonstrated that it can inhibit the growth of cancer cell lines through mechanisms that may include:
- Induction of apoptosis
- Inhibition of cell cycle progression
- Modulation of signaling pathways related to cancer growth
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Binding to Enzymes or Receptors : The compound may bind to specific enzymes or receptors, altering their activity.
- Interference with Cellular Processes : It may disrupt normal cellular processes such as DNA replication or protein synthesis, leading to cell death in malignant cells.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed significant cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Investigated the compound's mechanism of action, revealing induction of apoptosis in treated cancer cells. |
Q & A
Q. Methodological Solutions :
- Meta-analysis : Pool data from multiple studies and apply multivariate regression to identify confounding variables.
- Standardized protocols : Adopt CONSORT guidelines for in vitro assays to ensure reproducibility .
What computational tools are suitable for predicting reactivity or binding modes?
Advanced Research Question
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP pockets) .
- DFT calculations : Gaussian 09 to predict reaction pathways (e.g., oxalamide bond stability under acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
